2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde
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Overview
Description
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde is an organic compound with the molecular formula C8H7N3O. It is a heterocyclic compound containing a triazole ring fused to a benzene ring, with a methyl group at the 2-position and an aldehyde group at the 5-position. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formic acid and acetic anhydride to form the triazole ring, followed by the introduction of the aldehyde group through formylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid.
Reduction: 2-Methyl-2H-benzo[d][1,2,3]triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and activity. These interactions can result in a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H-benzo[d][1,2,3]triazole: Lacks the aldehyde group, resulting in different chemical reactivity and biological activity.
2H-benzo[d][1,2,3]triazole-5-carbaldehyde: Lacks the methyl group, which can affect its chemical properties and interactions.
2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde:
Uniqueness
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde is unique due to the specific combination of the triazole ring, methyl group, and aldehyde group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methylbenzotriazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-9-7-3-2-6(5-12)4-8(7)10-11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUUSFIQZBHKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C2C=CC(=CC2=N1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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